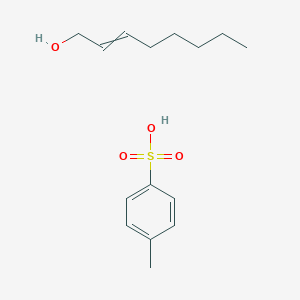
4-Methylbenzenesulfonic acid;oct-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
C7H8+H2SO4→C7H7SO3H+H2O
For the preparation of oct-2-en-1-ol, one common method is the reduction of oct-2-enal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
In industrial settings, the production of 4-methylbenzenesulfonic acid is often carried out in large reactors where toluene is continuously fed into a stream of concentrated sulfuric acid. The reaction mixture is then cooled, and the product is crystallized out. For oct-2-en-1-ol, industrial production may involve the catalytic hydrogenation of oct-2-enal using a metal catalyst such as palladium on carbon (Pd/C).
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonic acid group is replaced by other nucleophiles.
Esterification: It can react with alcohols to form esters.
Reduction: It can be reduced to form the corresponding sulfonamide.
Oct-2-en-1-ol can undergo:
Oxidation: It can be oxidized to form oct-2-enal or oct-2-enoic acid.
Hydrogenation: It can be hydrogenated to form octanol.
Addition Reactions: It can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
For 4-Methylbenzenesulfonic acid: Common reagents include alcohols (for esterification), reducing agents like lithium aluminum hydride (for reduction), and nucleophiles like amines (for substitution).
For Oct-2-en-1-ol: Common reagents include oxidizing agents like potassium permanganate (for oxidation), hydrogen gas with a metal catalyst (for hydrogenation), and halogens (for addition reactions).
Major Products Formed
From 4-Methylbenzenesulfonic acid: Esters, sulfonamides, and substituted aromatic compounds.
From Oct-2-en-1-ol: Oct-2-enal, oct-2-enoic acid, and octanol.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions. It is also used in the production of pharmaceuticals and dyes. Oct-2-en-1-ol has applications in the flavor and fragrance industry due to its pleasant odor. It is also used as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 4-methylbenzenesulfonic acid as a catalyst involves the activation of electrophiles through protonation, making them more susceptible to nucleophilic attack. This enhances the rate of various organic reactions. Oct-2-en-1-ol, being an unsaturated alcohol, can participate in various biochemical pathways, including oxidation and reduction reactions, which are essential in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group.
Octanol: Similar to oct-2-en-1-ol but is a saturated alcohol.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidic nature and its ability to act as a catalyst in various organic reactions. Oct-2-en-1-ol is unique due to its unsaturation, which allows it to participate in a wider range of chemical reactions compared to its saturated counterpart, octanol.
Propriétés
Numéro CAS |
113120-16-4 |
|---|---|
Formule moléculaire |
C15H24O4S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;oct-2-en-1-ol |
InChI |
InChI=1S/C8H16O.C7H8O3S/c1-2-3-4-5-6-7-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,9H,2-5,8H2,1H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
MAGWIVKYOJZOJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


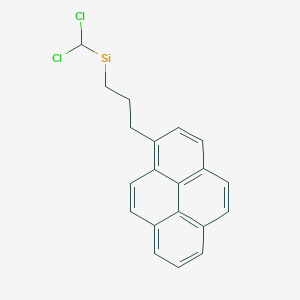

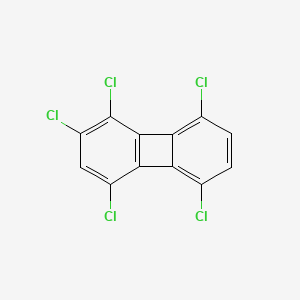
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)

![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
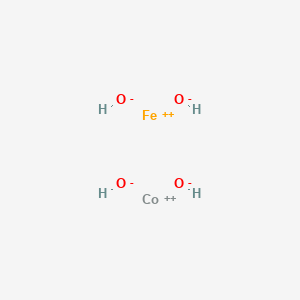
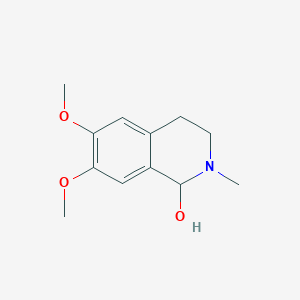

![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)
